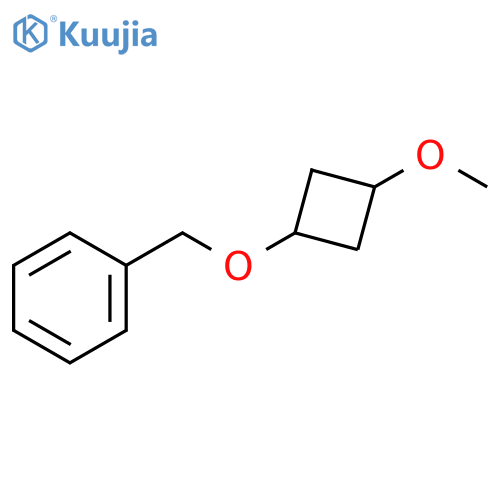

Cas no 1840956-05-9 (cis-1-(Benzyloxy)-3-methoxycyclobutane)

cis-1-(Benzyloxy)-3-methoxycyclobutane 化学的及び物理的性質

名前と識別子

-

- cis-1-(Benzyloxy)-3-methoxycyclobutane

- cis-((3-Methoxycyclobutoxy)methyl)benzene

- {[(1s,3s)-3-methoxycyclobutoxy]methyl}benzene

-

- インチ: 1S/C12H16O2/c1-13-11-7-12(8-11)14-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3

- InChIKey: DRAFPQXZQPSXRI-UHFFFAOYSA-N

- SMILES: O(CC1C=CC=CC=1)C1CC(C1)OC

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 14

- 回転可能化学結合数: 4

- 複雑さ: 158

- トポロジー分子極性表面積: 18.5

- XLogP3: 2

cis-1-(Benzyloxy)-3-methoxycyclobutane Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM537520-1g |

cis-1-(Benzyloxy)-3-methoxycyclobutane |

1840956-05-9 | 95%+ | 1g |

$824 | 2023-03-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140304-1g |

cis-1-(Benzyloxy)-3-methoxycyclobutane |

1840956-05-9 | 98% | 1g |

¥8032 | 2023-04-15 | |

| AN HUI ZE SHENG Technology Co., Ltd. | D031868-1g |

cis-1-(Benzyloxy)-3-methoxycyclobutane |

1840956-05-9 | 97% | 1g |

¥4711.00 | 2023-09-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140304-5g |

cis-1-(Benzyloxy)-3-methoxycyclobutane |

1840956-05-9 | 98% | 5g |

¥19845 | 2023-04-15 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00777930-1g |

cis-((3-Methoxycyclobutoxy)methyl)benzene |

1840956-05-9 | 95% | 1g |

¥4711.0 | 2023-03-31 | |

| Chemenu | CM537520-5g |

cis-1-(Benzyloxy)-3-methoxycyclobutane |

1840956-05-9 | 95%+ | 5g |

$2181 | 2023-03-26 |

cis-1-(Benzyloxy)-3-methoxycyclobutane 関連文献

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

8. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

cis-1-(Benzyloxy)-3-methoxycyclobutaneに関する追加情報

Introduction to cis-1-(Benzyloxy)-3-methoxycyclobutane (CAS No. 1840956-05-9)

cis-1-(Benzyloxy)-3-methoxycyclobutane (CAS No. 1840956-05-9) is a cyclic compound with a unique structure that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound features a cyclobutane ring substituted with a benzyloxy group and a methoxy group, which endow it with interesting physical and chemical properties. In this article, we will delve into the synthesis, properties, and potential applications of cis-1-(Benzyloxy)-3-methoxycyclobutane.

The synthesis of cis-1-(Benzyloxy)-3-methoxycyclobutane typically involves multi-step reactions that require precise control over stereochemistry and regioselectivity. One common approach is the ring-closing metathesis (RCM) reaction, which is widely used in the synthesis of cyclic compounds. The starting materials are often substituted acrylates or allylic alcohols, which are converted into the desired cyclobutane structure through a series of well-defined steps. Recent advancements in catalytic systems have significantly improved the efficiency and yield of these reactions, making the synthesis of cis-1-(Benzyloxy)-3-methoxycyclobutane more accessible to researchers.

The physical properties of cis-1-(Benzyloxy)-3-methoxycyclobutane are influenced by its unique molecular structure. The cyclobutane ring is highly strained, leading to increased reactivity compared to larger cycloalkanes. The presence of the benzyloxy and methoxy groups further modulates the compound's solubility, stability, and reactivity. For instance, the benzyloxy group can enhance solubility in polar solvents, while the methoxy group can increase electron density on the cyclobutane ring, affecting its reactivity towards electrophiles.

In terms of chemical properties, cis-1-(Benzyloxy)-3-methoxycyclobutane exhibits interesting reactivity patterns that make it a valuable intermediate in organic synthesis. The strained cyclobutane ring can undergo ring-opening reactions under various conditions, such as acid-catalyzed or base-catalyzed conditions. These reactions can be used to generate a wide range of functionalized products, which are useful in the synthesis of complex organic molecules. Additionally, the benzyloxy and methoxy groups can be selectively deprotected or modified to introduce new functionalities into the molecule.

One of the most promising applications of cis-1-(Benzyloxy)-3-methoxycyclobutane is in medicinal chemistry. The compound's unique structure and reactivity make it an attractive candidate for the development of new drugs. For example, recent studies have shown that derivatives of cis-1-(Benzyloxy)-3-methoxycyclobutane exhibit potent biological activities against various targets, including enzymes and receptors involved in disease pathways. These findings have opened up new avenues for drug discovery and development.

In materials science, cis-1-(Benzyloxy)-3-methoxycyclobutane has also shown potential as a building block for advanced materials. The compound's ability to undergo controlled polymerization reactions can be harnessed to create polymers with tailored properties. For instance, polymers derived from cis-1-(Benzyloxy)-3-methoxycyclobutane can exhibit enhanced mechanical strength, thermal stability, and optical properties, making them suitable for use in various applications such as coatings, adhesives, and electronic devices.

Recent research has also focused on the environmental impact of cis-1-(Benzyloxy)-3-methoxycyclobutane and its derivatives. Studies have shown that these compounds can be synthesized using green chemistry principles, minimizing their environmental footprint. For example, catalysts derived from renewable resources have been developed to improve the sustainability of the synthesis process. Additionally, efforts are underway to develop biodegradable derivatives of cis-1-(Benzyloxy)-3-methoxycyclobutane, which could reduce their impact on ecosystems.

In conclusion, cis-1-(Benzyloxy)-3-methoxycyclobutane (CAS No. 1840956-05-9) is a versatile compound with a wide range of applications in organic chemistry, medicinal chemistry, and materials science. Its unique structure and reactivity make it an attractive candidate for further research and development. As new synthetic methods and applications continue to emerge, cis-1-(Benzyloxy)-3-methoxycyclobutane is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

1840956-05-9 (cis-1-(Benzyloxy)-3-methoxycyclobutane) Related Products

- 1030440-13-1(5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide)

- 941989-09-9(1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1416346-06-9([2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid)

- 1313712-45-6(1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one)

- 106576-59-4(3-AZIDO-2,4-DIMETHYLPYRIDINE)

- 2229190-16-1(2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine)

- 5654-98-8(5H,6H,7H-pyrrolo[2,3-d]pyrimidine)

- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)

- 2228337-10-6(1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)

- 1554880-55-5(1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-furanyl)-)